- Ethyl Bromozincacetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Cas no 92-13-7 (Pilocarpine)

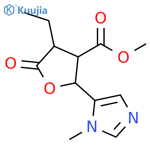

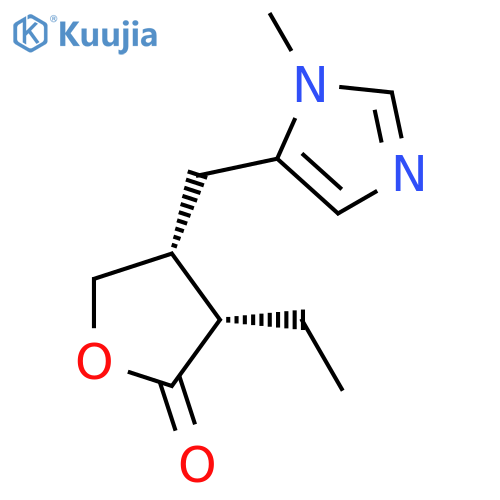

Pilocarpine structure

Produktname:Pilocarpine

Pilocarpine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

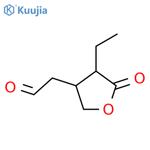

- (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

- Pilocarpine

- Pilocarpin Hcl

- PILOCARPINE(RG)

- actone

- Ocucarpine

- Ocusert

- ocusertp20

- Pilocarpin

- Pilocarpol

- Pilokarpin

- pilokarpol

- Syncarpine

- Salagen

- (+)-Pilocarpine

- Isoptocarpine

- Ocusert pilo

- Ocusert P 20

- Pilocarpine chloride

- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one

- Pilocarpine monohydrochloride

- 01MI4Q9DI3

- QCHFTSOMWOSFHM-WPRPVWTQSA-N

- (3S-cis)-3-Et

- (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone (ACI)

- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)- (ZCI)

- Pilocarpine (8CI)

- MeSH ID: D010862

- Ocusert Pilo 40

- Pilocarpine, (+)-

- Spersacarpine

- DTXSID1021162

- NCGC00023339-09

- NCGC00023339-03

- PILOCARPINUM [HPUS]

- NCGC00023339-12

- NCGC00023339-08

- Lopac0_000960

- CHEBI:39462

- Lopac0_000950

- NCGC00023339-16

- AKOS016010311

- NCGC00023339-11

- SDCCGMLS-0003164.P005

- KBioSS_001587

- pilocarpine, Cytokine

- IDI1_000358

- CAS-92-13-7

- UNII-01MI4Q9DI3

- Imidazole-5-butyric acid, alpha-ethyl-beta-(hydroxymethyl)-1-methyl-, gamma-lactone

- (3S,4R)-3-Ethyl-4-(1-methyl-1H-imidazol-5-ylmethyl)-4,5-dihydrofuran-2(3H)-one

- HMS2089K17

- Tox21_110887_1

- 92-13-7

- D00525

- 92-13-7 (FREE BASE)

- (3S-cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone

- PILOCARPINE [ORANGE BOOK]

- GTPL305

- BRD-K85090592-008-05-2

- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

- PILOCARPINE [HSDB]

- CCG-205031

- PILOCARPINE [JAN]

- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one

- AI3-50523

- KBio2_001587

- Prestwick0_000449

- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)-

- KBio3_001691

- Ocusert pilo-20

- NCGC00023339-28

- NINDS_000358

- Pilocarpine 100 microg/mL in Acetonitrile

- AB00053525_29

- BDBM50008072

- Spectrum_001107

- NCGC00023339-27

- MFCD00153042

- BPBio1_000548

- Pilocarpina

- PILOCARPINE [WHO-DD]

- BSPBio_000498

- DB01085

- NCGC00023339-10

- AB00053525-27

- Pilocarpine nitrate salt

- SBI-0050924.P004

- NCI60_004403

- BRD-K85090592-008-15-1

- rel-(3R,4S)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

- HY-B0726A

- EINECS 202-128-4

- EN300-19632236

- NCGC00023339-14

- NCGC00023339-06

- Pilocarpine (JAN/USP)

- Prestwick1_000449

- Pilocarpine (USP:BAN:JAN)

- PILOCARPINE [USP MONOGRAPH]

- Ocusert Pilo-40

- PILOCARPINE (MART.)

- KBio1_000358

- (3S-CIS)-3-ETHYLDIHYDRO-4-

- KBio2_006723

- 102282-25-7

- BS-18966

- Prestwick2_000449

- 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one

- Prestwick3_000449

- BIDD:GT0217

- SPBio_001287

- Spectrum5_001379

- DTXCID901162

- BSPBio_002191

- Tocris-0694

- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]tetrahydrofuran-2-one

- 1ST40310

- PILOCARPINE [VANDF]

- Tox21_110887

- SCHEMBL15146

- CHEBI:8207

- Ocucarpine; Ocusert P 20; Ocusert Pilo

- CS-0013746

- SPBio_002437

- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S,4R)-

- SDCCGSBI-0050924.P006

- PILOCARPINE (USP-RS)

- Q411461

- (3S-cis)-3-Ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone

- NS00007560

- KBio2_004155

- NCGC00023339-07

- PILOCARPINE [MART.]

- HSDB 3163

- NCGC00023339-13

- E87145

- AB00053525_28

- Pilocarpine [USP:BAN:JAN]

- (3S,4R)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone

- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-

- SR-01000075339-11

- C07474

- PILOCARPINE (USP MONOGRAPH)

- PILOCARPINE [USP-RS]

- PILOCARPINE [MI]

- KBioGR_000956

- Spectrum2_001284

- Pilocarpinum

- DivK1c_000358

- Ocusert pilo-20 (TN)

- Spectrum4_000478

- Spectrum3_000546

- CHEMBL550

- BRD-K85090592-003-18-6

- BRD-K85090592-003-19-4

- BRD-K85090592-008-22-7

- GLXC-20879

- DA-76884

-

- MDL: MFCD00153042

- Inchi: 1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1

- InChI-Schlüssel: QCHFTSOMWOSFHM-WPRPVWTQSA-N

- Lächelt: C(C1=CN=CN1C)[C@H]1COC(=O)[C@H]1CC

Berechnete Eigenschaften

- Genaue Masse: 208.12100

- Monoisotopenmasse: 208.121

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 3

- Komplexität: 245

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 44.1

- XLogP3: 1.1

Experimentelle Eigenschaften

- Dichte: 1.1123 (rough estimate)

- Schmelzpunkt: 34°

- Siedepunkt: bp5 260° (partial conversion to isopilocarpine)

- Flammpunkt: 215 °C

- Brechungsindex: 1.5000 (estimate)

- PSA: 44.12000

- LogP: 1.16180

- Spezifische Rotation: D18 +106° (c = 2)

- pka: 6.87(at 30℃)

Pilocarpine Sicherheitsinformationen

- Signalwort:Danger

- Gefahrenhinweis: H300+H330

- Warnhinweis: P260-P264-P284-P301+P310-P310

- Transportnummer gefährlicher Stoffe:UN 1544

- Code der Gefahrenkategorie: 26/28

- Sicherheitshinweise: S25; S45

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:6.1

- PackingGroup:Ⅲ

- Risikophrasen:R26/28

- Sicherheitsbegriff:6.1(b)

- Verpackungsgruppe:III

Pilocarpine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2074-1 mg |

Pilocarpine |

92-13-7 | 1mg |

¥1953.00 | 2022-02-28 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41770-100mg |

(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |

92-13-7 | 100mg |

¥2398.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | Y1239651-10mg |

PILOCARPINE |

92-13-7 | 95% | 10mg |

$185 | 2023-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875258-100mg |

Pilocarpine |

92-13-7 | AR | 100mg |

¥4,828.00 | 2022-09-28 | |

| Enamine | EN300-19632236-0.05g |

(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one |

92-13-7 | 0.05g |

$2755.0 | 2023-09-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479256-100mg |

Pilocarpine, |

92-13-7 | 100mg |

¥1843.00 | 2023-09-05 | ||

| 1PlusChem | 1P00GS4T-5mg |

Pilocarpine |

92-13-7 | 5mg |

$40.00 | 2025-02-27 | ||

| A2B Chem LLC | AH82157-100mg |

PILOCARPINE |

92-13-7 | 98% | 100mg |

$220.00 | 2024-05-20 | |

| 1PlusChem | 1P00GS4T-100mg |

PILOCARPINE |

92-13-7 | 100mg |

$329.00 | 2023-12-15 | ||

| A2B Chem LLC | AH82157-5mg |

PILOCARPINE |

92-13-7 | 99% | 5mg |

$75.00 | 2024-07-18 |

Pilocarpine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Compositions and methods for the treatment of eye disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Ethyl bromozincacetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-7

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Asymmetric Multifunctional Modular Organocatalysis: One-Pot Direct Strategy to Enantiopure α,β-Disubstituted γ-Butyrolactones, Organic Letters, 2019, 21(15), 5962-5966

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- An effective chirospecific synthesis of (+)-pilocarpine from L-aspartic acid, Journal of Organic Chemistry, 1993, 58(5), 1159-66

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Lipophilicity, aqueous solubility, stability and enzymic hydrolysis of various O,O'-dicarboxylate (dibenzyl) bispilocarpates as possible prodrugs of pilocarpine for ophthalmic administration, S.T.P. Pharma Sciences, 1992, 2(1), 53-60

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Preparation of pilocarpines and intermediates, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Preparation of pilocarpine and analogs, European Patent Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Cholinergic activity of fluorinated quaternary pilocarpine derivatives, Toxicological and Environmental Chemistry, 1986, 11(3), 183-90

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; 3 h, 23 °C

1.2 Reagents: Triethylamine ; 1 w, 23 °C

1.2 Reagents: Triethylamine ; 1 w, 23 °C

Referenz

- Concise synthesis of both enantiomers of pilocarpine, Molecules, 2021, 26(12),

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- A new type of redox initiator-drug/peroxide initiator, Jinan Daxue Xuebao, 1991, 12(3), 66-71

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- γ-Butyrolactone natural products via tributyltin-hydride-mediated radical cyclizations, Journal of Natural Products, 1992, 55(2), 194-206

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Carboxylic acid esters: product subclass 4: alkanedioic acid esters, Science of Synthesis, 2006, 20, 987-1046

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate, Journal of Organic Chemistry, 2002, 67(17), 5913-5918

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Palladium-catalyzed intramolecular alkyne-α,β-unsaturated carbonyl coupling. A formal synthesis of (+)-pilocarpine, Tetrahedron Letters, 1997, 38(29), 5213-5216

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane

1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane

1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane

Referenz

- A synthesis of pilocarpine, Journal of Organic Chemistry, 1993, 58(1), 62-4

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; rt; 3 h, rt

1.2 Reagents: Triethylamine ; 7 d, 25 °C

1.2 Reagents: Triethylamine ; 7 d, 25 °C

Referenz

- A chemoenzymatic approach to (+)-pilocarpine, Tetrahedron, 2008, 64(40), 9384-9387

Herstellungsverfahren 18

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- A Highly Reusable Rhodium Catalyst-Organic Framework for the Intramolecular Cycloisomerization of 1,6-Enynes, Organic Letters, 2011, 13(13), 3522-3525

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- Highly Enantioselective Syntheses of Functionalized α-Methylene-γ-butyrolactones via Rh(I)-catalyzed Intramolecular Alder Ene Reaction: Application to Formal Synthesis of (+)-Pilocarpine, Journal of the American Chemical Society, 2002, 124(28), 8198-8199

Pilocarpine Raw materials

- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2R-(2α,3α,4β)]- (9CI)

- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2S-(2α,3β,4α)]- (9CI)

- Methyl 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-3-furancarboxylate

- 1,1-Dimethylethyl 1-methyl-β-[[(phenylmethyl)thio]carbonyl]-1H-imidazole-5-butanoate

- 1-isocyanomethanesulfonyl-4-methylbenzene

- 3-Furanacetaldehyde,4-ethyltetrahydro-5-oxo-, (3R,4S)-

- Isopilocarpine

Pilocarpine Preparation Products

Pilocarpine Verwandte Literatur

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

92-13-7 (Pilocarpine) Verwandte Produkte

- 28958-85-2(Isopilocarpine Hydrochloride)

- 148-72-1(pilocarpine nitrate)

- 54-71-7(Pilocarpine hydrochloride)

- 1805305-22-9(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine)

- 1223806-17-4(N-(4-bromo-2-fluorophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 105850-94-0(Ethanone,1-(tetrahydro-3-thienyl)-)

- 854419-12-8(3-Amino-N,N,3-trimethylbutanamide)

- 2624416-81-3(Acetamide, 2,2,2-trifluoro-N-[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]-)

- 2862000-66-4((5-Cyano-4-methylpyridin-3-yl)boronic acid)

- 896290-61-2(methyl 3-(3-methanesulfonylbenzamido)-5-phenylthiophene-2-carboxylate)

Empfohlene Lieferanten

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

江苏科伦多食品配料有限公司

Gold Mitglied

CN Lieferant

Reagenz

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge